Landiolol

概要

説明

ランジオロールは、超短時間作用型で、高選択的なβ1アドレナリン受容体拮抗薬です。主に、上室性頻脈、心房細動、心房flutterにおける心拍数の急速な制御に使用されます。 ランジオロールは、その迅速な発現と短時間作用で知られており、特に急性期の状況で役立ちます .

準備方法

合成経路と反応条件: ランジオロール塩酸塩は、相間移動触媒法を使用して合成することができます。このプロセスには、パラヒドロキシベンゼンプロパン酸と(2,2-ジメチル-1,3-ジオキソラン-4S)-メチルクロリドを、水酸化カリウム、無水炭酸カリウム、テトラ-n-ブチルアンモニウムブロミドの存在下で反応させることが含まれます。 反応は、115〜120℃の温度で7〜8時間行われます .

工業的製造方法: ランジオロール塩酸塩の工業的製造には、安価で容易に入手可能な原料を使用します。このプロセスは、環境に優しく設計されており、安定性と再現性に優れています。 最終生成物は、飽和塩化アンモニウム溶液/希塩酸溶液塩形成法によって得られます .

化学反応の分析

反応の種類: ランジオロールは、加水分解やエステル化など、さまざまな化学反応を起こします。 肝臓のカルボキシエステラーゼと血漿の擬似コリンエステラーゼによって、不活性な形態に急速に加水分解されます .

一般的な試薬と条件: ランジオロールの加水分解には、カルボキシエステラーゼと擬似コリンエステラーゼを使用します。 反応条件は通常、肝臓と血漿で起こる生理学的条件です .

形成される主な生成物: ランジオロールの加水分解によって形成される主な生成物は、不活性な代謝物であり、体から急速に排泄されます .

科学研究への応用

ランジオロールは、特に医学と薬理学の分野で、幅広い科学研究への応用があります。 重症患者、特に敗血症関連の頻脈を持つ患者の頻脈の管理に使用されます . さらに、ランジオロールは、小児患者における潜在的な治療効果とその周術期頻脈の管理における使用について研究されています .

科学的研究の応用

Pharmacological Profile

Landiolol is characterized by its short half-life , high cardioselectivity , and minimal impact on blood pressure. It has been shown to be significantly more potent than esmolol, with an 8- to 12-fold increase in beta-blocking activity, making it particularly effective in acute settings where rapid heart rate control is necessary .

Management of Arrhythmias

This compound has been primarily utilized for the management of various arrhythmias, including:

- Supraventricular Tachycardia : this compound provides rapid control of heart rate in patients experiencing non-compensatory supraventricular tachycardia .

- Atrial Fibrillation/Flutter : It is effective in controlling ventricular rates during atrial fibrillation or flutter, particularly in perioperative settings .

- Ventricular Tachycardia/Fibrillation : The compound has shown promise in managing these critical conditions, enhancing patient outcomes during emergencies .

Postoperative Atrial Fibrillation Prevention

Clinical trials have demonstrated this compound's efficacy in preventing postoperative atrial fibrillation, a common complication following cardiac and thoracic surgeries. Its use has been associated with a reduction in the incidence of this arrhythmia compared to traditional beta-blockers .

Critical Care Settings

In intensive care units (ICUs), this compound has been applied for rapid heart rate control in critically ill patients. Studies indicate that it is safe and effective, with no significant adverse effects on blood pressure noted during administration .

Emerging Therapeutic Potential

Beyond its established applications in cardiology, this compound is being investigated for additional therapeutic roles:

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory and antioxidative properties. These effects could extend its utility beyond cardiac care into areas such as sepsis management and other inflammatory conditions .

Analgesic Properties

Preliminary studies indicate this compound might have analgesic effects, potentially offering benefits in pain management protocols, particularly in postoperative settings .

Anticancer Potential

There are emerging studies exploring the potential anticancer effects of this compound, although this area requires further investigation to substantiate these claims and understand the underlying mechanisms .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to evaluate the effectiveness and safety of this compound:

Conclusion and Future Directions

The applications of this compound extend well beyond traditional beta-blocker uses, showcasing its potential in managing arrhythmias, preventing postoperative complications, and possibly addressing inflammatory conditions and pain management. Continued research is essential to fully elucidate its mechanisms and optimize dosing strategies for various patient populations.

作用機序

ランジオロールは、心臓のβ1アドレナリン受容体を選択的に遮断することによって効果を発揮します。この遮断は、アドレナリンやノルアドレナリンなどのカテコールアミンによる正の変時効果を抑制し、心拍数の低下につながります。 この薬物の超短時間作用は、カルボキシエステラーゼと擬似コリンエステラーゼによる急速な加水分解によるものです .

類似の化合物との比較

ランジオロールは、別の短時間作用型β1アドレナリン受容体拮抗薬であるエスモロールと比較されることがよくあります。ランジオロールは、エスモロールと比較して、β1受容体に対する選択性が高く、半減期が短いです。 さらに、ランジオロールは薬物シャペロン活性を示さず、これは薬物の中止時にリバウンド効果につながる可能性があります .

類似の化合物:- エスモロール

- メトプロロール

- アテノロール

ランジオロールの超短時間作用とβ1受容体に対する高選択性などの独自の特性により、ランジオロールは、急性心臓病の薬理学的治療の貴重な選択肢となっています .

類似化合物との比較

Landiolol is often compared to esmolol, another short-acting beta-1 adrenergic receptor antagonist. This compound has a higher selectivity for beta-1 receptors and a shorter half-life compared to esmolol. Additionally, this compound does not exhibit pharmacochaperoning activity, which can lead to rebound effects upon drug discontinuation .

Similar Compounds:- Esmolol

- Metoprolol

- Atenolol

This compound’s unique properties, such as its ultra-short duration of action and high selectivity for beta-1 receptors, make it a valuable addition to the pharmacological management of acute cardiac conditions .

生物活性

Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor blocker that has gained attention for its potential therapeutic applications in various cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects associated with beta-2 blockade, such as bronchoconstriction. The compound's rapid onset and short duration of action make it particularly useful in acute settings.

Key Mechanisms:

- Positive Inotropic Effect: this compound can enhance the inotropic response to catecholamines in patients with left ventricular dysfunction. By reducing negative cooperativity at beta-1 receptors, it shifts the receptor response curve positively, improving cardiac contractility without significantly increasing heart rate .

- Antioxidative Properties: Recent studies indicate that this compound scavenges free radicals, suggesting potential antioxidative and anti-inflammatory effects. It has demonstrated dose-dependent scavenging activity against multiple free radical species, which may contribute to its cardioprotective effects .

- Cytokine Modulation: In preclinical models, this compound has been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a possible role in managing systemic inflammation .

Clinical Efficacy

This compound has been evaluated in various clinical contexts, particularly in managing tachycardia associated with septic shock and postoperative arrhythmias.

Case Studies and Trials

-

Septic Shock Management:

- A multicenter trial involving 126 patients assessed the efficacy of this compound in patients with septic shock requiring prolonged vasopressor support. The study was halted early due to concerns about potential harm; however, it highlighted the drug's ability to reduce heart rate without increasing vasopressor requirements .

- Another study demonstrated that this compound effectively reduced heart rates in septic shock patients while maintaining hemodynamic stability .

- Postoperative Atrial Fibrillation:

- Electrical Storm Management:

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects. Studies indicate that it does not exhibit significant proarrhythmic potential or intrinsic sympathomimetic activity. In trials assessing its use alongside standard care for tachycardia in septic shock, there were no notable differences in adverse events between treatment groups .

Summary Table of Key Findings

特性

IUPAC Name |

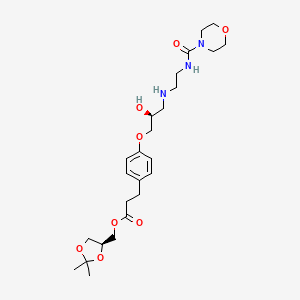

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSZGFJQKSLLH-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158026 | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133242-30-5 | |

| Record name | Landiolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Landiolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Landiolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Landiolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of landiolol?

A1: this compound exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []

Q2: How does this compound's high cardioselectivity impact its clinical use?

A2: this compound's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.

Q3: How does this compound affect myocardial energy metabolism during ischemia-reperfusion injury?

A3: In rat models of ischemia-reperfusion injury, high concentrations of this compound (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.

Q4: Does this compound affect seizure activity during electroconvulsive therapy?

A4: Studies have shown that this compound, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.

Q6: Are there specific material compatibility concerns when administering this compound intravenously?

A6: While specific material compatibility data is limited in the provided research, this compound is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.

Q7: What is the elimination half-life of this compound, and how does it compare to other β-blockers?

A7: this compound has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.

Q9: Has this compound been shown to be effective in managing atrial fibrillation in preclinical models?

A9: Research in a rat model of myocardial infarction demonstrated that early intravenous this compound administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that this compound may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.

Q10: What evidence supports the use of this compound in managing electrical storm?

A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, this compound successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for this compound in managing difficult-to-treat electrical storms.

Q11: Are there ongoing research efforts exploring alternative routes of this compound administration?

A11: While this compound is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.

Q12: What analytical techniques are commonly employed to measure this compound concentrations in biological samples?

A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify this compound concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.

Q13: When was this compound first approved for clinical use, and for what indication?

A13: this compound hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.

Q14: Are there any emerging applications of this compound outside of its traditional cardiovascular indications?

A14: Researchers are actively exploring this compound's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。